(3-Amino-1,2-phenylene)dimethanol
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Overview
Description
(3-Amino-1,2-phenylene)dimethanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of benzene, where two hydroxymethyl groups and an amino group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1,2-phenylene)dimethanol typically involves the reduction of nitrobenzene derivatives followed by hydroxymethylation. One common method is the reduction of 3-nitrobenzyl alcohol to 3-aminobenzyl alcohol, which is then hydroxymethylated to yield this compound. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1,2-phenylene)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include 3-amino-1,2-benzenedicarboxylic acid.
Reduction: Products may include 3-amino-1,2-benzenedimethanol.
Substitution: Products depend on the substituent introduced, such as 3-chloro-1,2-phenylene dimethanol.
Scientific Research Applications
(3-Amino-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl groups can participate in oxidation-reduction reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-1,3-phenylene)dimethanol
- (4-Amino-1,2-phenylene)dimethanol
- (3-Amino-1,4-phenylene)dimethanol
Uniqueness
(3-Amino-1,2-phenylene)dimethanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
[3-amino-2-(hydroxymethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKZPZDVVRJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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